molecular formula C6H7FN2O B12362740 6-Ethyl-5-fluoropyrimidin-4(5H)-one

6-Ethyl-5-fluoropyrimidin-4(5H)-one

Cat. No.: B12362740
M. Wt: 142.13 g/mol
InChI Key: LMOXMQBDOLIGDE-UHFFFAOYSA-N
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Description

6-Ethyl-5-fluoropyrimidin-4(5H)-one is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of an ethyl group at position 6 and a fluorine atom at position 5, making it a fluorinated pyrimidine derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-5-fluoropyrimidin-4(5H)-one can be achieved through various methods. One effective and simple method involves the use of formamide instead of formamidine acetate. The general procedure includes the following steps :

    Starting Materials: Methyl 2-fluoro-3-oxovalerate and formamide.

    Reaction Conditions: Ammonia gas is passed through a solution of methyl 2-fluoro-3-oxovalerate in formamide with cooling (maximum 50°C) until no more ammonia is taken up (about 1 hour).

    Workup: The ammonia residues are removed by blowing out with nitrogen and applying a vacuum. The reaction solution is then added dropwise to a 30% sodium methoxide solution in methanol at 50°C. Additional formamide is added, followed by heating at 50°C for 3 hours.

    Isolation: The volatile constituents are evaporated under vacuum, and the mixture is added to water. The pH is adjusted to 6 with hydrochloric acid, followed by extraction with ethyl acetate and evaporation to provide the crude product, which is recrystallized from cold acetone.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the described synthetic route can be scaled up for industrial applications, considering the availability of starting materials and the simplicity of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-5-fluoropyrimidin-4(5H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom at position 5 can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation and Reduction:

Major Products Formed

The major products formed from substitution reactions depend on the nucleophile used. For example, substitution with an amine would yield an amino derivative of the pyrimidine.

Scientific Research Applications

6-Ethyl-5-fluoropyrimidin-4(5H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Ethyl-5-fluoropyrimidin-4(5H)-one is not well-documented. as a pyrimidine derivative, it may interact with biological targets such as enzymes and nucleic acids. The presence of the fluorine atom can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A fluorinated pyrimidine used as an anticancer agent.

    6-Methyl-5-fluoropyrimidin-4(5H)-one: Similar structure with a methyl group instead of an ethyl group.

    5-Fluorocytosine: An antifungal agent with a similar fluorinated pyrimidine structure.

Uniqueness

6-Ethyl-5-fluoropyrimidin-4(5H)-one is unique due to the presence of both an ethyl group and a fluorine atom, which can influence its chemical reactivity and biological activity. The combination of these substituents may provide distinct properties compared to other fluorinated pyrimidines.

Properties

Molecular Formula

C6H7FN2O

Molecular Weight

142.13 g/mol

IUPAC Name

6-ethyl-5-fluoro-5H-pyrimidin-4-one

InChI

InChI=1S/C6H7FN2O/c1-2-4-5(7)6(10)9-3-8-4/h3,5H,2H2,1H3

InChI Key

LMOXMQBDOLIGDE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=NC(=O)C1F

Origin of Product

United States

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